
1-(3-Fluorobenzyl)-1H-indole-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Fluorobenzyl)-1H-indole-3-carbonitrile is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of a fluorobenzyl group and a carbonitrile group in this compound makes it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Fluorobenzyl)-1H-indole-3-carbonitrile typically involves the following steps:
Formation of 3-Fluorobenzyl Bromide: This can be achieved by reacting 3-fluorotoluene with bromine in the presence of a catalyst.
N-Alkylation of Indole: The indole nucleus is alkylated with 3-fluorobenzyl bromide in the presence of a base such as potassium carbonate.
Introduction of the Carbonitrile Group:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(3-Fluorobenzyl)-1H-indole-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of substituted indole derivatives with various functional groups.
Scientific Research Applications
1-(3-Fluorobenzyl)-1H-indole-3-carbonitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a lead compound in drug discovery and development.
Industry: Used in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(3-Fluorobenzyl)-1H-indole-3-carbonitrile involves its interaction with specific molecular targets. The fluorobenzyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The carbonitrile group can form hydrogen bonds with target proteins, leading to inhibition or activation of specific pathways. The indole nucleus is known to interact with various enzymes and receptors, contributing to the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Fluorobenzyl)-1H-indole-3-carbonitrile
- 1-(3-Chlorobenzyl)-1H-indole-3-carbonitrile
- 1-(3-Methylbenzyl)-1H-indole-3-carbonitrile
Uniqueness
1-(3-Fluorobenzyl)-1H-indole-3-carbonitrile is unique due to the presence of the fluorobenzyl group, which imparts distinct physicochemical properties such as increased lipophilicity and metabolic stability. This makes it a valuable compound in medicinal chemistry for the development of new drugs with improved pharmacokinetic profiles.
Properties
Molecular Formula |
C16H11FN2 |
|---|---|
Molecular Weight |
250.27 g/mol |
IUPAC Name |
1-[(3-fluorophenyl)methyl]indole-3-carbonitrile |
InChI |
InChI=1S/C16H11FN2/c17-14-5-3-4-12(8-14)10-19-11-13(9-18)15-6-1-2-7-16(15)19/h1-8,11H,10H2 |
InChI Key |
DEUBXSQIORACAV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2CC3=CC(=CC=C3)F)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



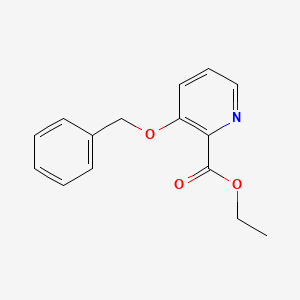
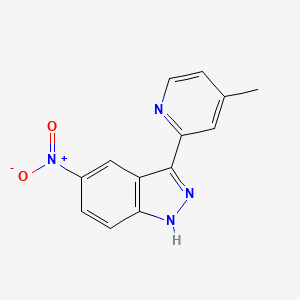
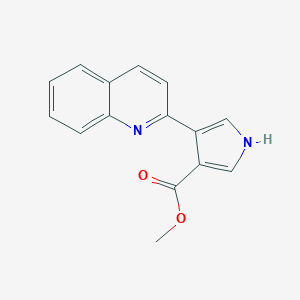

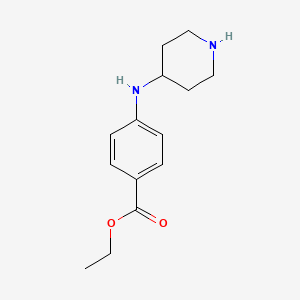

![Ethyl 2-ethyl-5-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B11861101.png)


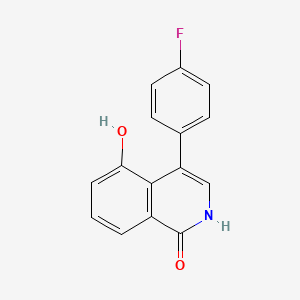
![Ethyl 4,6-dimethoxypyrazolo[1,5-A]pyridine-3-carboxylate](/img/structure/B11861119.png)

![3-Benzyl-3h-[1,2,4]triazolo[5,1-i]purine](/img/structure/B11861145.png)
